Eplerenone EP Impurity E is a chemical compound related to Eplerenone, which is a selective aldosterone receptor antagonist primarily used for treating hypertension and heart failure. This impurity arises during the synthesis of Eplerenone and is crucial for ensuring the safety and efficacy of the pharmaceutical product by identifying and characterizing impurities present in formulations. The compound has the Chemical Abstracts Service number 209253-81-6 and a molecular formula of C24H30O6, with a molecular weight of approximately 414.49 g/mol .
Eplerenone EP Impurity E is typically formed during the chemical synthesis of Eplerenone from precursor compounds. The synthesis process involves several steps that can lead to various impurities, including Eplerenone EP Impurity E. These impurities are often identified during the quality control processes of pharmaceutical manufacturing .
The synthesis of Eplerenone EP Impurity E involves a multi-step process starting from the precursor 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. Key synthetic steps include:
The synthesis typically requires organic solvents, catalysts, and controlled temperature and pressure conditions to optimize yield and minimize unwanted by-products. In industrial settings, high-purity reagents are utilized, followed by purification techniques such as crystallization and chromatography to achieve the desired product quality .
The molecular structure of Eplerenone EP Impurity E can be analyzed using various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry. These techniques allow for detailed characterization of its functional groups and stereochemistry.
The compound's structure features multiple functional groups characteristic of steroidal compounds, including hydroxyl and carbonyl groups. The precise arrangement of these groups contributes to its biochemical activity .
Eplerenone EP Impurity E can undergo several types of chemical reactions:
These reactions can yield various derivatives that may also serve as intermediates in further synthetic applications .
Eplerenone EP Impurity E acts primarily by targeting mineralocorticoid receptors, similar to its parent compound, Eplerenone. By binding to these receptors, it inhibits the action of aldosterone.
This inhibition affects the renin-angiotensin-aldosterone system (RAAS), leading to decreased blood volume and lower blood pressure. Pharmacokinetically, it is expected that this compound shares similar absorption characteristics with Eplerenone, achieving peak plasma concentrations shortly after administration .
Eplerenone EP Impurity E is typically characterized by its solubility in organic solvents and stability under controlled conditions. Its melting point and boiling point are determined through standard laboratory techniques.
The chemical properties include reactivity towards various reagents as outlined in the chemical reactions analysis section. Stability studies indicate its behavior under different environmental conditions such as light exposure and temperature variations .
Eplerenone EP Impurity E has several scientific applications:
Eplerenone selectively binds to mineralocorticoid receptors (MRs), antagonizing aldosterone's effects in epithelial (e.g., renal tubules) and non-epithelial tissues (e.g., heart, vasculature). Unlike spironolactone, eplerenone exhibits >1,000-fold reduced affinity for androgen, progesterone, and glucocorticoid receptors, minimizing off-target effects like gynecomastia. This specificity underpins its FDA-approved indications:
Table 1: Key Pharmacodynamic Properties of Eplerenone
Property | Value/Outcome | Clinical Relevance |
---|---|---|
MR Binding Affinity | High specificity (Ki = 0.081 μM) | Minimizes hyperkalemia risk vs. non-selective agents |
Plasma Half-Life | 4–6 hours | Requires 1–2 daily doses for sustained blockade |
Metabolizing Enzyme | Primarily CYP3A4 | Risk of drug interactions (e.g., azole antifungals) |
Volume of Distribution | 43–90 L | Extensive tissue penetration |
Mechanistically, eplerenone disrupts aldosterone-driven sodium reabsorption and potassium excretion in renal tubules. In cardiac tissue, it inhibits aldosterone-mediated fibrosis and inflammation, attenuating ventricular remodeling. The drug’s efficacy depends on maintaining stereochemical purity, as stereoisomers like Impurity E may lack therapeutic activity or introduce unpredictable effects [6] [7].
Pharmaceutical impurities are classified per ICH guidelines into:
Regulatory authorities (FDA, EMA, ICH) enforce strict limits:
Table 2: ICH Classification and Thresholds for Impurities in APIs
Impurity Type | Identification Threshold | Qualification Threshold | Toxicological Assessment |
---|---|---|---|
Organic (Daily Dose ≤2g) | 0.10% | 0.15% | Genotoxicity studies required |
Inorganic | Varies by element | As per ICH Q3D | Heavy metals <10 ppm |
Residual Solvents | Class 1: 2 ppm (benzene) | Class 2: 50–3,900 ppm | Class 3: Low toxicity risk |
Impurity profiling ensures drug stability and process optimization. For instance, detecting Impurity E in eplerenone batches may indicate suboptimal reaction conditions during lactonization or epoxidation steps, necessitating process refinement [1] [8].
Eplerenone-related impurities are categorized by origin:
Table 3: Chemical Identifiers of Eplerenone EP Impurity E
Property | Value |
---|---|
CAS Registry | 209253-81-6 |
Synonyms | Eplerenone 7β-isomer; Δ9,11-7β-Eplerenone |
Molecular Formula | C₂₄H₃₀O₆ |
Exact Mass | 414.2042 Da |
SMILES Notation | [H][C@@]1(C(OC)=O)[C@]2([H])[C@]3(C@(O3)C[C@@]4(C)[C@@]2([H])CC[C@@]4(O5)CCC5=O)C@(C)C(C1)=CC6=O |
This impurity arises during the synthesis of eplerenone’s tetracyclic core, where epoxidation or esterification steps may yield stereochemical variants. Regulatory guidelines classify it as a specified impurity, requiring rigorous control below 0.15% in final drug products. Analytical reference standards of Impurity E (e.g., SynZeal SZ-E068006, Simson Pharma E660013) enable precise quantification via chromatographic methods, ensuring compliance with EP/USP monographs [1] [3] [6].
Comprehensive Compound List
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7